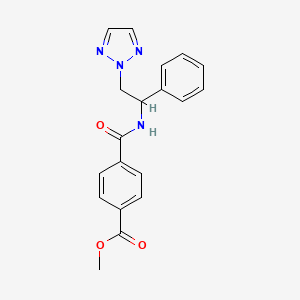

methyl 4-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamoyl)benzoate” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of triazoles often involves a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . Other methods include the reaction of 4-bromo- NH -1,2,3-triazoles with alkyl halides in the presence of K 2 CO 3 in DMF .Molecular Structure Analysis

Triazole compounds, including “this compound”, have a molecular formula of C 2 H 3 N 3 . They are capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

Triazoles have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . Other reactions include the reaction of 4-bromo- NH -1,2,3-triazoles with alkyl halides in the presence of K 2 CO 3 in DMF .Scientific Research Applications

Synthesis and Structural Analysis

Methyl 4-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamoyl)benzoate and related compounds have been synthesized through various chemical processes, including click chemistry, to explore their structural and spectral properties. For instance, one study focused on the click one-pot synthesis, spectral analyses, crystal structures, density functional theory (DFT) studies, and cytotoxicity assays of newly synthesized 1,2,3-triazoles. This research highlighted the compounds' stability and reactivity through frontier molecular orbital analysis and molecular electrostatic potential mapping, indicating potential applications in designing bioactive molecules (Ahmed et al., 2016).

Photophysical Properties and Molecular Modelling

Another aspect of scientific research involves investigating the photophysical properties of phthalimide derivatives, which include the analysis of solvatochromic behavior and dipole moments. Such studies utilize various solvent correlation methods and computational analyses to determine the chemical stability and reactive centers within molecules. These findings can facilitate the development of novel materials with specific optical properties (Akshaya et al., 2016).

Catalytic and Biological Activities

Research on half-sandwich Ruthenium(II) complexes incorporating 1,2,3-triazole-based ligands demonstrates the influence of structural variations on catalytic activities, including oxidation and transfer hydrogenation reactions. These studies contribute to the understanding of catalyst design principles and their application in organic synthesis (Saleem et al., 2013).

Antimicrobial and Anti-inflammatory Activities

Derivatives of this compound have been evaluated for their antimicrobial and anti-inflammatory properties. Synthesis and characterization of new compounds aim to identify potential therapeutic agents. For example, studies on 1,3,4-thiadiazole, thiazole, and pyridine derivatives containing 1,2,3-triazole moiety explore their potential as antimicrobial agents, contributing to the development of new drugs (Bhat et al., 2016).

Crystal Engineering and Phase Transitions

Investigations into crystal engineering aspects of related compounds, such as inducing phase transitions in structures with high-Z′ values under pressure, provide insights into the manipulation of molecular packing and polymorphism. This research has implications for material science, particularly in designing materials with desired physical properties (Johnstone et al., 2010).

Mechanism of Action

While the specific mechanism of action for “methyl 4-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamoyl)benzoate” is not mentioned in the available resources, triazole compounds are known to bind in the biological system with a variety of enzymes and receptors . This makes them show versatile biological activities .

properties

IUPAC Name |

methyl 4-[[1-phenyl-2-(triazol-2-yl)ethyl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-26-19(25)16-9-7-15(8-10-16)18(24)22-17(13-23-20-11-12-21-23)14-5-3-2-4-6-14/h2-12,17H,13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTHXZVJMOOQAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2930206.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(ethylthio)benzamide hydrochloride](/img/structure/B2930207.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2930208.png)

![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2930215.png)

![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2930216.png)

![2-Amino-6-methyl-4-(2-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2930219.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2930220.png)

![N-(4-ethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2930221.png)

![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2930223.png)